Eurycomalactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

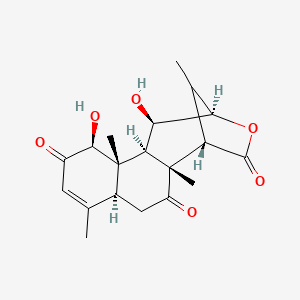

(1S,2R,5S,9S,10S,11R,12R,13R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8?,9-,12+,13-,14+,15+,16+,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHYZHNTIINXEO-AYSHMPBLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eurycomalactone: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of eurycomalactone (B1215533), a potent quassinoid isolated from the medicinal plant Eurycoma longifolia. It details the discovery, isolation, and characterization of this compound, with a focus on its significant anti-cancer properties. This document includes detailed experimental protocols, quantitative data, and visualizations of its mechanism of action to support further research and development.

Introduction

This compound is a C19 quassinoid derived from Eurycoma longifolia, a plant native to Southeast Asia with a long history of use in traditional medicine.[1] Quassinoids are a class of degraded triterpenes known for their bitter taste and diverse biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects.[1][2] this compound, in particular, has emerged as a compound of interest due to its potent cytotoxic effects against a range of cancer cell lines.[3] This guide synthesizes the current knowledge on this compound, providing a technical foundation for its exploration as a potential therapeutic agent.

Isolation and Purification of this compound

The isolation of this compound from the roots of Eurycoma longifolia is a multi-step process involving extraction, partitioning, and chromatographic purification. The final purity of the isolated compound is typically confirmed by High-Performance Liquid Chromatography (HPLC).[2]

Experimental Protocol: Isolation and Purification

This protocol is a composite of methodologies described in the literature.[2][4]

1. Extraction:

-

Plant Material: Dried and powdered roots of Eurycoma longifolia.

-

Solvent: 50% (v/v) Ethanol (B145695) in water.

-

Procedure: The powdered root material is subjected to ultrasonic extraction with the ethanol-water mixture. This process is repeated multiple times to ensure exhaustive extraction of the bioactive compounds.[2]

2. Partitioning:

-

The ethanol from the extract is removed under reduced pressure (in vacuo) to yield an aqueous suspension.

-

This suspension is then successively partitioned with dichloromethane (B109758) to separate compounds based on their polarity. This compound, being a moderately polar compound, will preferentially partition into the dichloromethane layer.[2]

3. Column Chromatography (Silica Gel):

-

The dichloromethane extract is concentrated and subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of n-hexane and ethyl acetate (B1210297) (e.g., starting from 9:1 and gradually increasing the polarity to 1:9).[4] Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled.

4. Crystallization:

-

The pooled fractions are concentrated, and this compound is crystallized from dichloromethane.[2] This step serves to significantly purify the compound.

5. Final Purification (C18 Column Chromatography):

-

For obtaining high-purity this compound suitable for use as a reference standard, the crystalline material is further purified on a C18 reversed-phase column.[2]

Structural Characterization

The identity and purity of isolated this compound are confirmed through various spectroscopic techniques.

Spectroscopic Data

| Technique | Data | Reference |

| Molecular Formula | C₁₉H₂₄O₆ | [3] |

| Mass Spectrometry (HREIMS) | m/z 349.1647 [M+H]⁺ | [3][4] |

| ¹H-NMR (400 MHz, CDCl₃) δ ppm | 6.13 (1H, s, C-3) and other characteristic signals | [3] |

| ¹³C-NMR (100 MHz, CDCl₃) δ ppm | Signals for 19 carbons, including carbonyls at δ 176.31, 197.41, and 205.56 | [3] |

A detailed table of ¹H and ¹³C NMR assignments can be found in Yunos et al., 2023.[3]

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.[5]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for this compound against several cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 1.60 ± 0.12 | [3] |

| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [3] |

| A2780 | Ovarian Cancer | 2.46 ± 0.081 | [3] |

| A549 | Non-Small Cell Lung Cancer | Strong cytotoxic activity reported | [1] |

| Calu-1 | Non-Small Cell Lung Cancer | Decreased viability reported | [1] |

| MCF-7 | Breast Cancer | Potent cytotoxicity reported | [5] |

Signaling Pathways

This compound has been shown to inhibit the AKT/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1] By suppressing this pathway, this compound induces apoptosis (programmed cell death) and can enhance the chemosensitivity of cancer cells to conventional drugs like cisplatin (B142131).[1]

Experimental Protocols for Biological Assays

Protocol: Cell Viability and Cytotoxicity Assay (Sulforhodamine B)

This protocol, adapted from established methods, quantifies cell density based on the measurement of cellular protein content.[5]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29, A2780) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include appropriate solvent controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

Fixation: Gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow the plate to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value.

Protocol: Apoptosis Assessment (Hoechst 33342 Staining)

This assay is used to visualize morphological changes in the cell nucleus associated with apoptosis.

-

Cell Culture and Treatment: Seed cells on coverslips in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Staining: Wash the cells with Phosphate-Buffered Saline (PBS) and then stain with Hoechst 33342 solution (5 µg/mL in PBS) for 10-15 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess stain.

-

Visualization: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

Conclusion

This compound, a quassinoid from Eurycoma longifolia, has demonstrated significant potential as an anti-cancer agent. Its well-characterized cytotoxic effects, coupled with a growing understanding of its mechanism of action involving the inhibition of the AKT/NF-κB pathway, make it a compelling candidate for further preclinical and clinical investigation. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel cancer therapeutics from natural sources.

References

- 1. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tapchikiemnghiem.vn [tapchikiemnghiem.vn]

- 3. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Chemical Synthesis and Structural Elucidation of Eurycomalactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and proposed chemical synthesis of Eurycomalactone, a C19 quassinoid of significant interest due to its diverse biological activities. This compound is a natural product isolated from Eurycoma longifolia, a plant native to Southeast Asia.[1] This document details the experimental protocols for its isolation and characterization, presents its spectroscopic data in a structured format, and outlines a plausible synthetic pathway based on established methodologies for related compounds.

Structural Elucidation of this compound

The definitive structure of this compound has been established through a combination of spectroscopic analysis and X-ray crystallography. Initially isolated from the Vietnamese Simaroubaceae Eurycoma longifolia Jack, its structure was later revised and confirmed.[2]

Isolation from Natural Sources

This compound is typically isolated from the roots of Eurycoma longifolia. The general procedure involves extraction with a polar solvent, followed by liquid-liquid partitioning and chromatographic purification.

Experimental Protocol: Isolation and Purification of this compound

-

Extraction: Powdered roots of Eurycoma longifolia (900 g) are extracted with ethanol (B145695) (9 L) using a Soxhlet apparatus at 55-60°C for 18 hours. The ethanol extract is then filtered and concentrated under reduced pressure.[3][4]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with dichloromethane (B109758). The dichloromethane fraction, which contains this compound, is collected and concentrated.[1]

-

Column Chromatography: The dichloromethane extract is subjected to silica (B1680970) gel column chromatography. Elution with a gradient of solvents (e.g., n-hexane-methylene chloride followed by methylene (B1212753) chloride-methanol mixtures) is used to separate the different components.[5]

-

Crystallization and Final Purification: Fractions containing this compound are pooled and concentrated. Crystallization from dichloromethane may be performed.[1] For obtaining a high-purity reference standard, further purification on a C18 column can be carried out.[1]

Spectroscopic Data and Structural Confirmation

The structure of this compound was elucidated using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6] The molecular formula was determined to be C₁₉H₂₄O₆.[4][6]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 81.40 | 4.03 (1H, d, 8.0) |

| 2 | 197.41 | - |

| 3 | 124.39 | 6.13 (1H, s) |

| 4 | 162.17 | - |

| 5 | 49.38 | 2.91 (1H, m) |

| 6 | - | - |

| 7 | 205.56 | - |

| 8 | 51.16 | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 | - | - |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

| 16 | - | - |

| 4-CH₃ | 23.64 | 1.64 (3H, s) |

Note: The complete and unambiguously assigned NMR data can be found in the cited literature. Data presented here is a compilation from available sources for illustrative purposes.[7]

Workflow for Structural Elucidation

The logical flow for determining the structure of a natural product like this compound is depicted below.

Chemical Synthesis of this compound

As of the current literature, a total synthesis of this compound has not been reported. However, the synthesis of other structurally complex quassinoids, such as quassin, has been achieved.[8][9][10] These synthetic strategies provide a blueprint for a plausible approach to this compound. A potential retrosynthetic analysis would involve disconnecting the molecule at key functional groups to simplify it to more readily available starting materials.

Proposed Retrosynthetic Analysis and Synthetic Pathway

A feasible synthetic approach would likely involve the construction of the tetracyclic core of the quassinoid skeleton, followed by late-stage functional group manipulations to install the specific oxidation pattern of this compound. An annulation strategy, which has been successful in the synthesis of other quassinoids, could be employed to build the core structure.[8][9]

The following diagram illustrates a proposed high-level synthetic pathway.

Conceptual Experimental Protocol for Key Synthetic Stages:

-

Synthesis of Key Building Blocks: Simple, commercially available starting materials would be elaborated over several steps to form two key fragments for the annulation reaction. This would likely involve asymmetric catalysis to set the stereochemistry.

-

Core Annulation: A key step would be the coupling of the two fragments to form the tetracyclic core. A potential method is a Hydrogen Atom Transfer (HAT)-initiated annulation between two unsaturated carbonyl components, which has proven effective in the synthesis of quassin.[8][9]

-

Functional Group Manipulation: Following the formation of the core, a series of reactions would be required to achieve the specific oxidation pattern of this compound. This would involve stereoselective oxidations to install hydroxyl and ketone functionalities, and potentially the use of protecting groups to mask reactive sites.

-

Lactone and Dienone Formation: The final stages would focus on the formation of the δ-valerolactone ring and the α,β-unsaturated ketone in the A-ring, which are characteristic features of this compound.

This proposed synthesis represents a significant undertaking due to the stereochemical complexity and dense functionality of the target molecule. Future research in this area would be invaluable for providing a renewable source of this compound and its analogs for further biological evaluation and drug development.

References

- 1. tapchikiemnghiem.vn [tapchikiemnghiem.vn]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Silico Analysis of the Anti-cancer Effects of Eurycomanone and this compound from Eurycoma longifolia.[v2] | Preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Eurycomalactone: A Technical Guide to its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycomalactone (B1215533), a prominent quassinoid isolated from Eurycoma longifolia Jack, has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties and stability of this compound, intended to support research and development efforts. The document details its chemical structure, solubility, and other key physical parameters. Furthermore, it delves into its biological mechanism of action, primarily as a potent inhibitor of the NF-κB signaling pathway.[4][5][6] Detailed experimental protocols for isolation, quantification, and biological activity assessment are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising natural compound.

Physicochemical Properties of this compound

This compound is a diterpenoid compound characterized by a complex tetracyclic structure.[6] A summary of its key physicochemical properties is presented in Table 1 for ease of reference. This data is crucial for designing experimental protocols, formulating delivery systems, and understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₄O₆ | [5][6][7][8] |

| Molecular Weight | 348.4 g/mol | [6][7][8] |

| Exact Mass | 348.1573 | [5] |

| CAS Number | 23062-24-0 | [5][7][8] |

| Appearance | Solid powder | [5] |

| Purity | ≥98% | [5][6][8] |

| Solubility | Soluble in DMSO, Acetonitrile (B52724), Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone. | [4][6][8] |

| IUPAC Name | (1S,2R,5S,9S,10S,11R,12R,13R,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.0²,¹¹.0⁵,¹⁰]hexadec-6-ene-3,8,15-trione | [7] |

| InChI Key | OGHYZHNTIINXEO-MGBQOKOWSA-N | [5][8] |

| SMILES Code | C[C@]12--INVALID-LINK----INVALID-LINK--C(O3)=O)C)O">C@@([H])[C@@]4(--INVALID-LINK--([H])CC1=O)C | [5][8] |

Stability and Storage

The stability of this compound is a critical factor for its handling, formulation, and experimental reproducibility.

Storage Conditions: For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry and dark environment.[5] For short-term storage (days to weeks), a temperature of 0-4°C is suitable.[5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for one month, with protection from light to prevent degradation.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

pH and Temperature Stability: While specific degradation kinetics for this compound are not extensively detailed in the reviewed literature, studies on the related quassinoid eurycomanone (B114608) show high stability at acidic and neutral pH levels (pH 2, 5, and 6.5).[9] It is plausible that this compound exhibits similar stability profiles due to its structural relationship. However, like many ester-containing compounds, it may be susceptible to hydrolysis under strongly alkaline conditions.[10] Thermal degradation is also a consideration, with elevated temperatures likely accelerating decomposition.[10]

Biological Activity and Signaling Pathways

This compound's primary mechanism of action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, with a reported IC₅₀ value of 0.5 μM.[4][5] This pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[1] this compound has also been shown to inhibit the activation of the AKT signaling pathway, which is upstream of NF-κB and plays a crucial role in cell survival.[4] By inhibiting these pathways, this compound can induce apoptosis in cancer cells and enhance their sensitivity to chemotherapeutic agents like cisplatin.[4]

Caption: this compound inhibits the IKK complex in the NF-κB pathway.

Caption: this compound targets AKT, an upstream regulator of NF-κB.

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound

The following protocol describes a general procedure for the isolation and purification of this compound from the roots of Eurycoma longifolia.[11]

Caption: A multi-step process for isolating high-purity this compound.

Methodology:

-

Extraction: The powdered root material of Eurycoma longifolia is subjected to ultrasonic extraction with 50% (v/v) ethanol.[11]

-

Solvent Removal: The ethanol is evaporated under vacuum to yield an aqueous suspension.[11]

-

Liquid-Liquid Partitioning: The aqueous suspension is partitioned with dichloromethane to extract nonpolar and semi-polar compounds, including this compound.[11]

-

Chromatography I (Silica): The dichloromethane fraction is subjected to silica column chromatography for initial separation.[11]

-

Crystallization: The fractions containing this compound are pooled and crystallized in dichloromethane.[11]

-

Chromatography II (C18): The resulting crystals are further purified using a C18 reversed-phase column to yield high-purity this compound.[11]

-

Purity and Structural Confirmation: The final product is analyzed for purity using HPLC-DAD and its structure is confirmed by MS, NMR, UV-VIS, and IR spectroscopy.[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in extracts and final products.

Instrumentation and Conditions:

-

System: HPLC with a Diode Array Detector (DAD) or UV-VIS detector.[11][12][13][14]

-

Column: C18 reversed-phase column (e.g., Phenomenex C18, 250 x 4.6 mm; 5 µm).[11][12]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient of 10% to 50% acetonitrile in water over 30 minutes.[11]

-

Flow Rate: 1.0 - 1.5 mL/min.[11]

-

Sample Preparation: Samples are dissolved in a suitable solvent like methanol (B129727) and filtered through a 0.22 µm membrane filter before injection.[13]

-

Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[14]

NF-κB Reporter Gene Assay

This cell-based assay is used to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Methodology:

-

Cell Line: A human cell line, such as HEK293, is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: The cells are pre-incubated with various concentrations of this compound for a specified period.

-

Stimulation: The NF-κB pathway is then activated by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α).[15]

-

Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The reduction in luciferase activity in the presence of this compound, compared to the stimulated control, indicates the level of NF-κB inhibition. The IC₅₀ value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxic or anti-proliferative effects of this compound on cancer cell lines can be determined using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.[4]

-

Treatment: The cells are treated with a range of concentrations of this compound and incubated for various time points (e.g., 24, 48, 72 hours).[4]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, is then determined.[4]

Conclusion

This compound is a natural product with well-defined physicochemical properties and significant potential for therapeutic applications, largely owing to its potent inhibition of the AKT/NF-κB signaling pathways. This guide provides foundational data and standardized protocols to aid researchers in the consistent and effective investigation of this compound. A thorough understanding of its properties, stability, and biological mechanisms is paramount for advancing this compound from a laboratory curiosity to a potential clinical candidate. Further research into its degradation kinetics and formulation strategies to enhance stability and bioavailability is warranted.

References

- 1. tandfonline.com [tandfonline.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | CAS:23062-24-0 | Manufacturer ChemFaces [chemfaces.com]

- 7. This compound | C19H24O6 | CID 441793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tapchikiemnghiem.vn [tapchikiemnghiem.vn]

- 12. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. public.pensoft.net [public.pensoft.net]

- 14. Simultaneous quantification of eurycomanone, epimedin C and icariin in film coated tablets containing Radix Eurycomae longifoliae extract and Herba Epimedii extract using HPLC – DAD [pharmacia.pensoft.net]

- 15. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Eurycomalactone: A Technical Whitepaper on its Mechanism of Action in Inducing Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycomalactone (B1215533), a quassinoid extracted from the plant Eurycoma longifolia, has emerged as a promising natural compound with significant anti-cancer properties. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular pathways through which this compound exerts its apoptotic effects. Key mechanisms include the inhibition of the pro-survival AKT/NF-κB signaling pathway and the modulation of the intrinsic apoptotic pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and visualizes the core signaling cascades perturbed by this compound, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

The circumvention of apoptosis is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably. Therapeutic strategies aimed at reinstating this crucial cellular process are at the forefront of cancer research. This compound, a bioactive quassinoid, has demonstrated potent cytotoxic activity against a range of cancer cells, primarily by triggering apoptosis.[1][[“]] This whitepaper elucidates the intricate molecular mechanisms underlying this compound-induced apoptosis, providing a foundational understanding for its potential development as an anti-cancer therapeutic.

Core Anti-Cancer Mechanisms

This compound employs a multi-faceted approach to induce apoptosis in cancer cells. The principal mechanisms identified are the inhibition of pro-survival signaling pathways and the direct activation of the apoptotic machinery.

Inhibition of the AKT/NF-κB Pro-Survival Pathway

The PI3K/AKT/NF-κB signaling cascade is a critical pathway for cell survival, promoting proliferation and suppressing apoptosis. In many cancers, this pathway is constitutively active. This compound has been shown to effectively disrupt this pathway in non-small cell lung cancer (NSCLC) cells by suppressing the phosphorylation of both AKT at Ser473 and the NF-κB p65 subunit at Ser536.[1][3] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target anti-apoptotic genes, including Bcl-xL and survivin.[1][3] This action not only directly induces apoptosis but may also reverse resistance to conventional chemotherapeutic agents like cisplatin (B142131).[3]

Modulation of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a central mechanism for programmed cell death. This compound influences this pathway at multiple key points:

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for mitochondrial integrity. This compound treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-xL and survivin.[1][3] In some cancer cell lines, treatment with related compounds from Eurycoma longifolia has been shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.[4][5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of pro-apoptotic factors.

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade, which executes the final stages of apoptosis. This compound treatment leads to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7).[1][4] The cleavage and activation of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis and has been observed in this compound-treated cells.[1][3]

Potential Direct Molecular Targets

In silico molecular docking studies have suggested that this compound may directly interact with and inhibit key proteins involved in cell survival and apoptosis, including Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate reductase (DHFR).[[“]][7] Inhibition of TNF-α can interfere with inflammatory and cell survival signals, while DHFR inhibition can disrupt DNA synthesis, leading to apoptosis.[7]

Quantitative Data: Cytotoxic Efficacy

The cytotoxic potential of this compound has been quantified across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values providing a measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HeLa | Cervical Cancer | 1.60 ± 0.12 | [7][8][9] |

| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [7][8][9] |

| A2780 | Ovarian Cancer | 2.46 ± 0.081 | [7][8][9] |

| Colon 26-L5 | Colon Cancer | 0.70 | [10] |

| B16-BL6 | Melanoma | 0.59 | [10] |

| LLC | Lung Cancer | 0.78 | [10] |

| A549 | Non-Small Cell Lung Cancer | 0.73 | [10] |

Signaling Pathways and Experimental Workflow Visualizations

To elucidate the complex interactions involved in this compound-induced apoptosis, the following diagrams visualize the key signaling pathways and a typical experimental workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound.

-

Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[8]

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only). Incubate for 24, 48, or 72 hours.[8]

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Visualization (Hoechst 33342 Staining)

This assay is used to observe the morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Materials:

-

Cancer cells cultured on coverslips or in chamber slides

-

This compound

-

Hoechst 33342 staining solution (1 µg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Staining: Incubate the cells with Hoechst 33342 solution for 10-15 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with PBS to remove excess stain.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium.

-

Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei.[7]

-

Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell suspension

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways, such as caspases and Bcl-2 family members.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-AKT, anti-p-NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).

-

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in cancer cells. Its mechanism of action is multifaceted, involving the suppression of the critical AKT/NF-κB pro-survival pathway and the modulation of the intrinsic apoptotic cascade. The ability of this compound to down-regulate anti-apoptotic proteins and activate caspases underscores its pro-apoptotic efficacy. The quantitative data and experimental protocols provided in this whitepaper offer a valuable resource for researchers and drug development professionals. Further investigation into the clinical utility of this compound, both as a standalone therapy and in combination with existing chemotherapeutics, is warranted to fully realize its therapeutic potential in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. consensus.app [consensus.app]

- 3. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Spectroscopic Analysis of Eurycomalactone: A Technical Guide

Introduction: Eurycomalactone is a C19 quassinoid, a class of bitter-tasting, degraded triterpenes, isolated from the roots and stems of Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia.[1][2] As a bioactive natural product, its structural elucidation is critical for understanding its chemical properties and potential therapeutic applications. This technical guide provides an in-depth overview of the spectroscopic data (Mass Spectrometry, Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible) used to characterize this compound, intended for researchers, scientists, and professionals in drug development.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is typically employed to establish its molecular formula with high accuracy.

Data Presentation: Mass Spectrometry

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₂₄O₆ | [3][4][5][6] |

| Molecular Weight | 348.1573 g/mol | [4] |

| Ionization Mode | Positive-ion HREIMS | [3][5][6] |

| Observed Ion | [M+H]⁺ | [3][5][6] |

| Measured m/z | 349.1647 | [3][5][6][7] |

Experimental Protocol: High-Resolution Mass Spectrometry (HR-MS)

A solution of purified this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile. This solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[8] For High-Resolution Mass Spectrometry, an instrument like a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass analyzer is used.[9][10] The sample is ionized using an electrospray ionization (ESI) source in positive ion mode. The instrument is calibrated prior to analysis to ensure high mass accuracy, typically below 5 ppm. Full scan mass spectra are acquired over a relevant mass range (e.g., m/z 100-1000) to detect the protonated molecular ion [M+H]⁺.[11] The high resolution and mass accuracy of the instrument allow for the unambiguous determination of the elemental composition from the measured m/z value.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds, providing information on the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for the complete structural assignment of this compound.

Data Presentation: ¹H and ¹³C NMR

The following data were acquired on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) spectrometer with Chloroform-d (CDCl₃) as the solvent.[1][3][7]

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, Multiplicity, J in Hz) |

| 1 | 48.6 | 2.55 (1H, m) |

| 2 | 34.0 | 3.02 (1H, m) |

| 3 | 126.48 | 6.13 (1H, s) |

| 4 | 162.98 | - |

| 5 | 44.5 | 2.89 (1H, d, 4.0) |

| 6 | 26.9 | 2.07 (2H, m) |

| 7 | 84.95 | 4.90 (1H, d, 4.0) |

| 8 | 43.0 | - |

| 9 | 48.2 | 2.30 (1H, m) |

| 10 | 45.1 | - |

| 11 | 75.8 | 4.04 (1H, d, 7.2) |

| 12 | 79.81 | 4.63 (1H, d, 7.2) |

| 13 | 119.80 | - |

| 14 | 52.88 | 3.25 (1H, m) |

| 15 | 79.81 | 5.25 (1H, t, 2.5, 18.7) |

| 16 | 176.31 | - |

| 4-CH₃ | 10.81 | 1.81 (3H, s) |

| 8-CH₃ | 21.97 | 1.96 (3H, s) |

| 10-CH₃ | 12.19 | 1.27 (3H, s) |

| 13-CH₃ | 32.33 | 1.18 (3H, d, 6.4) |

Note: Data compiled and adapted from multiple sources.[3][5][6][7] Some values may be attributed to the closely related compound eurycomanone (B114608) in the source material but are presented here for this compound.

Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. All spectra are recorded on a 400 or 500 MHz NMR spectrometer.[9] Standard pulse sequences are used to acquire ¹H NMR, ¹³C NMR, and DEPT spectra. For structural elucidation, 2D NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential to establish proton-proton and proton-carbon correlations, leading to the complete assignment of the molecular structure.[13]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H Stretching (Hydroxyl) |

| ~1775 | C=O Stretching (γ-Lactone) |

| ~1700 | C=O Stretching (Ketone) |

| ~1670 | C=O Stretching (α,β-Unsaturated Ketone) |

| ~1600 | C=C Stretching (Alkene) |

Note: These absorption bands are characteristic of quassinoids.[2][14] Specific IR data for this compound is not detailed in the search results, so this table represents expected values based on its structure and class of compounds.

Experimental Protocol: IR Spectroscopy

A small amount of the dried, pure this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent (e.g., chloroform), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[15] The sample is then placed in an FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[16] The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems.

Data Presentation: UV-Vis Spectroscopy

| λₘₐₓ (nm) | Chromophore |

| ~240-255 | α,β-Unsaturated Ketone |

Note: A specific UV absorption maximum (λₘₐₓ) for this compound is not explicitly stated in the search results. This value is an estimate based on the α,β-unsaturated ketone chromophore present in its structure and data from similar quassinoids like eurycomanone (λₘₐₓ 248-255 nm).[17][18]

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of this compound is prepared using a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure the absorbance reading is within the optimal range of the instrument (typically 0.1 to 1.0). The solution is placed in a quartz cuvette.[19] A UV-Vis spectrophotometer is used to scan the sample across a wavelength range of 200 to 400 nm.[20] A solvent blank is run first to establish a baseline. The resulting spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance (λₘₐₓ) is recorded.[21]

Visualizations

Experimental Workflow for this compound Analysis

Caption: General workflow for this compound analysis.

Logical Flow of Structure Elucidation

Caption: Logical flow of structure elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C19H24O6 | CID 441793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. inis.iaea.org [inis.iaea.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comprehensive characterization of the chemical constituents of Lianhua Qingwen capsule by ultra high performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamopen.com [benthamopen.com]

- 14. A Multifaceted Review of Eurycoma longifolia Nutraceutical Bioactives: Production, Extraction, and Analysis in Drugs and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jtfs.frim.gov.my [jtfs.frim.gov.my]

- 16. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mrclab.com [mrclab.com]

- 21. drawellanalytical.com [drawellanalytical.com]

In Silico Modeling of Eurycomalactone Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycomalactone, a potent quassinoid derived from Eurycoma longifolia, has demonstrated significant anti-cancer properties. This technical guide provides an in-depth overview of the in silico methodologies used to investigate the protein binding characteristics of this compound. We detail the experimental protocols for molecular docking and molecular dynamics simulations, summarize the quantitative binding data for key protein targets, and visualize the compound's impact on critical signaling pathways. This document serves as a comprehensive resource for researchers seeking to understand and apply computational approaches to elucidate the mechanism of action of this compound and other natural products.

Introduction

This compound is a C-19 quassinoid that exhibits a range of biological activities, most notably cytotoxic effects against various cancer cell lines.[1] Its therapeutic potential lies in its ability to induce apoptosis and cause cell cycle arrest by modulating critical signaling pathways.[1] Understanding the molecular interactions between this compound and its protein targets is paramount for rational drug design and development. In silico modeling offers a powerful and cost-effective approach to predict and analyze these interactions at an atomic level.

This guide focuses on the computational techniques used to model the binding of this compound to its putative protein targets, primarily Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate Reductase (DHFR), which are involved in apoptosis and cell proliferation.[2][3] Furthermore, we explore the downstream effects of these binding events on key oncogenic signaling cascades, namely the AKT/NF-κB and β-catenin pathways.

Quantitative Data Summary

The following tables summarize the cytotoxic activity and in silico binding affinities of this compound against various cancer cell lines and protein targets.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 1.60 ± 0.12 | [3][4] |

| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [3][4] |

| A2780 | Ovarian Cancer | 2.46 ± 0.081 | [3][4] |

Table 2: In Silico Binding Affinities of this compound

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |

| TNF-α | 2AZ5 | -7.51 | Not Reported | [2][4] |

| DHFR | 5HQY | -8.87 | Not Reported | [2][4] |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments used to investigate this compound's protein binding.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a typical workflow using AutoDock Vina.

3.1.1. Preparation of Receptor and Ligand

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein (e.g., TNF-α, DHFR) from the Protein Data Bank (PDB).

-

Remove water molecules and heteroatoms from the PDB file.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem or construct it using chemical drawing software.

-

Minimize the energy of the ligand structure using a force field (e.g., MMFF94).

-

Detect the root and define the rotatable bonds of the ligand using ADT.

-

Save the prepared ligand in PDBQT format.

-

3.1.2. Grid Box Generation

-

Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates and dimensions of the grid box can be determined based on the location of the co-crystallized ligand or by using active site prediction tools.

3.1.3. Docking Simulation

-

Perform the docking simulation using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted. A higher value increases the probability of finding the optimal binding pose but also increases the computational time.

3.1.4. Analysis of Results

-

Analyze the docking results to identify the best binding pose based on the binding affinity (in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. The following protocol outlines a general workflow using GROMACS.

3.2.1. System Preparation

-

Topology and Parameter Files:

-

Generate the topology file for the protein using a force field such as CHARMM36.

-

Generate the topology and parameter files for this compound using a server like CGenFF.

-

-

Building the Complex:

-

Combine the coordinate files of the protein and the docked ligand into a single complex file.

-

Create a unified topology file that includes the parameters for both the protein and the ligand.

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., dodecahedron) around the complex.

-

Solvate the box with water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a desired salt concentration.

-

3.2.2. Simulation Steps

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Conduct NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

Conduct NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without position restraints.

-

3.2.3. Trajectory Analysis

-

Analyze the MD trajectory to evaluate the stability of the protein-ligand complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Analyze the interactions between the protein and ligand throughout the simulation.

Binding Free Energy Calculation

Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.

3.3.1. Trajectory Extraction

-

Extract snapshots of the protein-ligand complex from the production MD trajectory.

3.3.2. Calculation

-

For each snapshot, calculate the binding free energy using the following equation: ΔG_binding = G_complex - (G_receptor + G_ligand) Where G is the free energy calculated based on the MM, polar solvation, and non-polar solvation energies.

3.3.3. Analysis

-

Average the binding free energies over all the snapshots to obtain the final binding free energy.

Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound.

This compound Experimental Workflow

Inhibition of AKT/NF-κB Signaling Pathway by this compound```dot

Conclusion

In silico modeling provides a robust framework for investigating the protein binding of this compound and understanding its anti-cancer mechanisms. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations allows for a detailed characterization of the interactions between this compound and its protein targets. The visualization of its effects on key signaling pathways, such as AKT/NF-κB, further elucidates its mode of action. The methodologies and data presented in this guide serve as a valuable resource for the continued exploration of this compound and other natural products as potential therapeutic agents. Future in silico studies could expand the scope of protein targets and explore the polypharmacological nature of this promising compound.

References

Eurycomalactone's Interaction with the AKT/NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eurycomalactone (B1215533), a C-19 quassinoid derived from the plant Eurycoma longifolia, has emerged as a molecule of significant interest in oncology research.[1] Its potent cytotoxic and anti-cancer properties are largely attributed to its ability to modulate critical intracellular signaling pathways that govern cell survival and proliferation.[1] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound interacts with the PI3K/AKT/NF-κB signaling axis, a cornerstone pathway frequently dysregulated in cancer. Evidence demonstrates that this compound effectively inactivates this pro-survival cascade, leading to cell cycle arrest, induction of apoptosis, and enhanced chemosensitivity of cancer cells to conventional drugs like cisplatin (B142131).[1][2][3][4][5] This document consolidates current quantitative data, details key experimental protocols for studying this interaction, and provides visual diagrams of the signaling pathways involved.

The PI3K/AKT/NF-κB Signaling Pathway: A Pro-Survival Axis

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor-kappa B (NF-κB) pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation in response to extracellular signals.[6][7] In many forms of cancer, including non-small cell lung cancer (NSCLC), this pathway is constitutively active, contributing to tumor progression and resistance to therapy.[2]

Canonical Activation:

-

PI3K Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K.[6][8]

-

AKT Phosphorylation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT.[6][9][10] At the membrane, AKT is phosphorylated at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation.[10]

-

NF-κB Activation: Activated AKT can then influence downstream targets, including the IκB kinase (IKK) complex.[2][10] IKK phosphorylates the inhibitor of κB (IκBα), marking it for ubiquitination and subsequent degradation by the proteasome.[11][12]

-

Nuclear Translocation and Transcription: The degradation of IκBα releases the NF-κB dimer (most commonly the p65/p50 heterodimer), allowing it to translocate into the nucleus.[11][12] Inside the nucleus, NF-κB binds to specific DNA sequences to activate the transcription of target genes, many of which are anti-apoptotic proteins such as Bcl-xL and survivin.[1][2]

Caption: The canonical PI3K/AKT/NF-κB signaling pathway.

This compound's Mechanism of Action: Inhibition of the Pro-Survival Axis

This compound disrupts the PI3K/AKT/NF-κB cascade at key phosphorylation steps, effectively shutting down its pro-survival signaling.[1] This inhibitory action is central to its anti-cancer effects observed in various cancer cell lines, particularly NSCLC cells.[2][3][5]

Key Inhibitory Actions:

-

Suppression of AKT Phosphorylation: this compound treatment leads to a significant reduction in the phosphorylation of AKT at the Serine 473 (Ser473) site.[1][2] This prevents the full activation of AKT, thereby inhibiting its ability to signal downstream.

-

Suppression of NF-κB p65 Phosphorylation: The compound also suppresses the phosphorylation of the NF-κB p65 subunit at Serine 536 (Ser536).[1][2] This phosphorylation is crucial for the transcriptional activity of the p65/p50 heterodimer.

-

Prevention of NF-κB Nuclear Translocation: By inhibiting the upstream kinase AKT, this compound prevents the degradation of IκBα. This keeps the NF-κB complex sequestered in the cytoplasm, blocking its translocation to the nucleus and subsequent activation of target genes.[1][2]

Downstream Consequences: The inactivation of the AKT/NF-κB pathway by this compound results in:

-

Decreased Anti-Apoptotic Proteins: A marked reduction in the expression levels of Bcl-xL and survivin.[1][2][3]

-

Increased Pro-Apoptotic Proteins: An upregulation of cleaved (active) caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[1][2][3]

-

Cell Cycle Arrest: The compound has been shown to induce G0/G1 or G2/M phase arrest in different cancer cell types.[1]

-

Enhanced Chemosensitivity: this compound has been demonstrated to improve the sensitivity of NSCLC cells to cisplatin.[2][3][4][5] Cisplatin treatment alone can sometimes induce AKT/NF-κB activation as a resistance mechanism; co-treatment with this compound abrogates this effect, leading to more effective apoptosis.[2][3][4]

Caption: this compound inhibits key phosphorylation events in the AKT/NF-κB pathway.

Quantitative Data: Cytotoxic Potency of this compound

The cytotoxic potential of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HeLa | Cervical Cancer | 1.60 ± 0.12 | [13][14] |

| This compound | HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [1][13][14] |

| This compound | A2780 | Ovarian Cancer | 2.46 ± 0.081 | [1][13][14] |

| This compound | Colon 26-L5 | Colon Cancer | 0.70 | [1] |

| This compound | B16-BL6 | Melanoma | 0.59 | [1] |

| This compound | LLC | Lewis Lung Carcinoma | 0.78 | [1] |

| This compound | A549 | Non-Small Cell Lung | See Note 1 | [2] |

| This compound | Calu-1 | Non-Small Cell Lung | See Note 1 | [2] |

| This compound | HEK-293/NF-κB-luc | Reporter Cell Line | 0.5 | [15][16] |

Note 1: For A549 and Calu-1 cells, specific IC50 values after 24h or 48h treatment are presented in graphical form in the source literature. The studies proceeded using experimentally determined IC20, IC40, and IC50 concentrations for subsequent mechanistic assays.[2]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the effects of this compound on the AKT/NF-κB pathway.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., A549, Calu-1) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) or vehicle control (DMSO) for specified time points (e.g., 24 and 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay or BCA protein assay.

-

SDS-PAGE: Denature 30 µg of protein from each sample and separate them by size using 12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[2]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., p-AKT (Ser473), AKT, p-NF-κB p65 (Ser536), NF-κB p65, Bcl-xL, survivin, cleaved caspase-3, cleaved PARP, and β-actin as a loading control).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment & Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Incubate in the dark for 30 minutes before analyzing the DNA content using a flow cytometer.

-

Analysis: Use analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: General experimental workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity by directly targeting and inactivating the PI3K/AKT/NF-κB signaling pathway. Its ability to suppress key phosphorylation events of AKT and NF-κB p65 leads to a cascade of events culminating in apoptosis and a reduction in pro-survival signaling. Furthermore, its capacity to enhance the efficacy of conventional chemotherapeutics like cisplatin highlights its potential as an adjunct therapy to overcome drug resistance.[2][3][5]

Future research should focus on:

-

In vivo studies: Validating these in vitro findings in animal models to assess efficacy, toxicity, and pharmacokinetic profiles.

-

Combination Therapies: Exploring the synergistic effects of this compound with other targeted therapies that impinge on parallel survival pathways.

-

Target Identification: While the effects on AKT and NF-κB phosphorylation are clear, identifying the direct molecular target(s) of this compound that lead to these effects warrants further investigation.

This guide provides a comprehensive technical overview for professionals in the field, summarizing the critical data and methodologies required to further explore the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inactivation of AKT/NF‑κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. sinobiological.com [sinobiological.com]

- 9. bosterbio.com [bosterbio.com]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. NF-κB - Wikipedia [en.wikipedia.org]

- 12. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Inhibits Expression of Endothelial Adhesion Molecules at a Post-Transcriptional Level - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | MICROGEN [bacterialgenomics.org]

Preliminary cytotoxicity studies of Eurycomalactone on various cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of Eurycomalactone (B1215533), a naturally occurring quassinoid with significant anti-cancer potential. This compound is isolated from Eurycoma longifolia, a plant native to Southeast Asia.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the molecular pathways involved in its cytotoxic effects.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, have been determined in multiple studies. The following table summarizes the IC50 values of this compound in various cancer and normal cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 1.60 ± 0.12 | [2][3][4][5][6] |

| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [2][3][4][5][6] |

| A2780 | Ovarian Cancer | 2.46 ± 0.081 | [2][3][4][5][6] |

| A549 | Non-Small Cell Lung Cancer | 0.73 | [7] |

| Calu-1 | Non-Small Cell Lung Cancer | Potent Cytotoxicity Reported | [3] |

| MCF-7 | Breast Cancer | Potent Cytotoxicity Reported | [2] |

| Colon 26-L5 | Colon Carcinoma (Murine) | 0.70 | [7][8] |

| B16-BL6 | Melanoma (Murine) | 0.59 | [7][8] |

| LLC | Lewis Lung Carcinoma (Murine) | 0.78 | [7][8] |

| P388 | Murine Lymphocytic Leukemia | Cytotoxicity Reported | [2][9] |

| KB | Epidermoid Carcinoma | Cytotoxicity Reported | [2][9] |

| H9c2 | Cardiomyocyte (Normal) | 7.00 ± 0.43 | [6] |

| WRL-68 | Liver (Normal) | 2.71 ± 0.042 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays

2.1.1. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total cell biomass.[2][4]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

-

Treatment: Introduce serial dilutions of this compound to the wells.[10]

-

Incubation: Incubate the treated plates for 48-72 hours.[10]

-

Fixation: Add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[10]

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[10]

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

-

Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow the plates to air dry.[10]

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.[10]

-

Measurement: Read the absorbance at 515 nm using a microplate reader.[10]

-

Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[10]

2.1.2. MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[3]

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[3]

-

Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include vehicle and negative controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Assays

2.2.1. Hoechst 33342 Staining

Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.[2][4]

-

Cell Treatment: Treat cells with this compound at various concentrations (e.g., IC50/5, IC50, and IC50 x 5) for different time points (e.g., 6, 24, and 48 hours).[2]

-

Fixation: Discard the media and fix the cells with 4% (w/v) paraformaldehyde for 30 minutes.[2]

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).[2]

-

Staining: Stain the cells with Hoechst 33342 solution according to the manufacturer's protocol.[2]

-

Visualization: Observe the cells under a fluorescence microscope and quantify the percentage of apoptotic cells based on nuclear morphology.[2]

2.2.2. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.